3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the condensation of 1,3-diketones with hydrazine derivatives. One common method is the reaction of acetylacetone with hydrazine hydrate, followed by subsequent functionalization steps to introduce the desired substituents . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines
Scientific Research Applications
3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:
Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but lacking the additional substituents found in 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine.
3-methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with different substituents, used in various chemical and biological studies.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in multiple fields.
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
3-methyl-1-(2-methylpropyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-10(2)8-18-9-13(11(3)16-18)14-7-12-5-6-15-17(12)4/h5-6,9-10,14H,7-8H2,1-4H3 |
InChI Key |
RAAAPQWNOLHNTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=NN2C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.